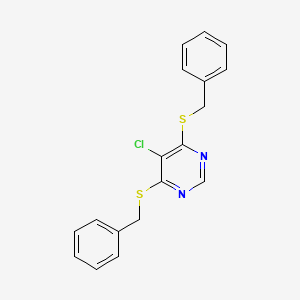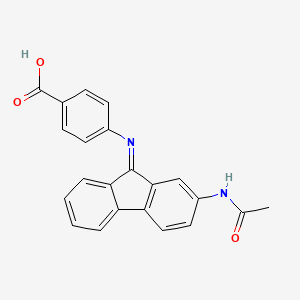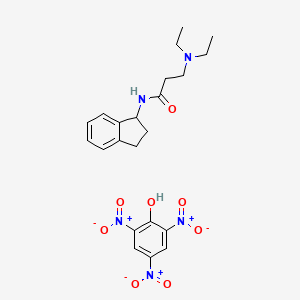![molecular formula C9H6N2 B14741639 Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile CAS No. 1618-16-2](/img/structure/B14741639.png)
Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[410]hepta-2,4-diene-7,7-dicarbonitrile is a unique organic compound characterized by its bicyclic structure It is a derivative of cycloheptatriene and features two cyano groups attached to the seventh carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile typically involves the valence isomerization of cyclohepta-1,3,5-triene. This process can be catalyzed by various reagents and under different conditions. One common method involves the use of photochemical reactions to induce the isomerization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the cyano groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism by which bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile exerts its effects involves interactions with various molecular targets. The cyano groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
類似化合物との比較
Similar Compounds
Cycloheptatriene: The parent compound from which bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile is derived.
Bicyclo[4.1.0]hepta-2,4-diene: A similar compound without the cyano groups.
Bicyclo[4.1.0]hepta-2,4,6-triene: Another related compound with different substitution patterns.
Uniqueness
This compound is unique due to the presence of the two cyano groups, which significantly influence its chemical reactivity and potential applications. This makes it distinct from other similar compounds and valuable for various research and industrial purposes.
特性
CAS番号 |
1618-16-2 |
|---|---|
分子式 |
C9H6N2 |
分子量 |
142.16 g/mol |
IUPAC名 |
bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile |
InChI |
InChI=1S/C9H6N2/c10-5-9(6-11)7-3-1-2-4-8(7)9/h1-4,7-8H |
InChIキー |
SENYQMQDBDBILZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C(C2(C#N)C#N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


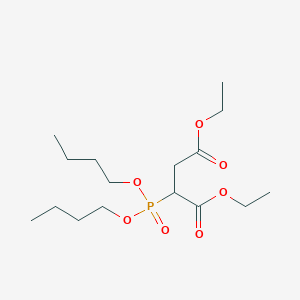
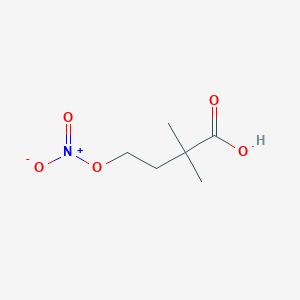
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
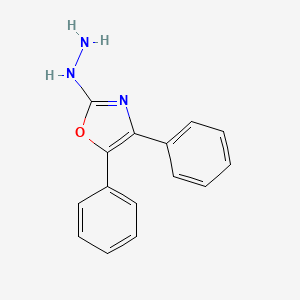

![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
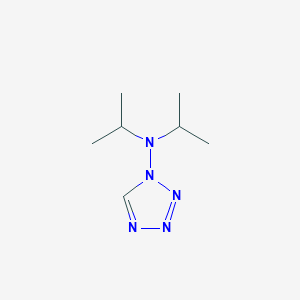
![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)
